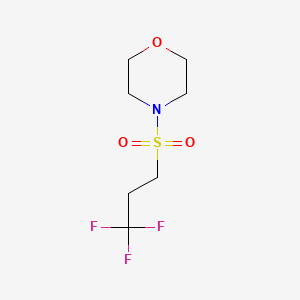

![molecular formula C18H14N2O2 B2383149 N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide CAS No. 25364-74-3](/img/structure/B2383149.png)

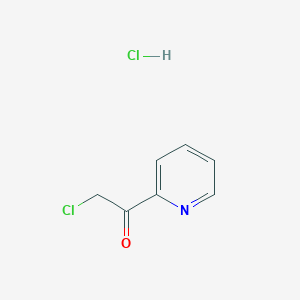

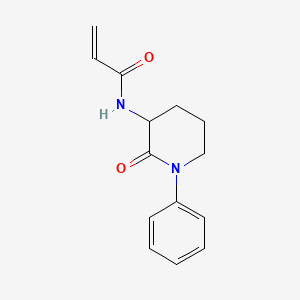

N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide, commonly known as CAPE, is a natural compound found in propolis, a resinous material collected by honeybees from various plants. CAPE has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.

科学的研究の応用

Synthesis and Applications in Antibacterial Activity

N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide derivatives have been synthesized and studied for their potential antibacterial properties. For instance, derivatives like 4-Oxo-thiazolidines and 2-Oxo-azetidines have shown moderate to good activity against gram-positive and gram-negative bacteria such as S. aureus and E. coli. The structure and physicochemical parameters of these compounds play a crucial role in their antibacterial efficacy, with substituents at specific positions contributing positively to their activity. These findings indicate the potential of such derivatives in developing new antibacterial agents (Desai et al., 2008).

Anticancer Applications

Some N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide derivatives have also been evaluated for their anticancer activity. Novel diphenyl ethers designed and synthesized with this core structure have shown promising results against various cancer cell lines. For instance, certain compounds demonstrated significant antiproliferative activity and induced apoptosis in A-549 cell lines. These compounds also exhibited high affinity for the human fatty acid synthase target, highlighting their potential as anticancer agents (Khade et al., 2019).

Synthesis of Novel Derivatives

There is ongoing research in synthesizing novel derivatives of N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide to explore their potential applications. For example, 2-Cyano-N-(tetrahydrocarbazole)acetamide was used as a precursor for synthesizing new arylazocarbazole derivatives, indicating the versatility of this chemical structure in creating a variety of biologically active compounds. Such synthetic endeavors are crucial for developing new drugs and therapeutic agents (Fadda et al., 2010).

作用機序

Target of Action

Similar compounds have been found to inhibit key enzymes such asEGFR and VEGFR-2 , which are associated with the progression of certain types of cancer .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading toinhibition of enzyme activity . This interaction can result in changes at the molecular level, potentially affecting cell growth and proliferation.

Biochemical Pathways

Inhibition of enzymes like egfr and vegfr-2 can affect multiple pathways, including those involved incell growth, proliferation, and angiogenesis .

Pharmacokinetics

Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.

Result of Action

Inhibition of key enzymes can lead toreduced cell growth and proliferation , potentially leading to a decrease in tumor size in the context of cancer .

特性

IUPAC Name |

N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c1-13(21)20-17-9-7-14(8-10-17)11-16(12-19)18(22)15-5-3-2-4-6-15/h2-11H,1H3,(H,20,21)/b16-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMZZIOZHYPVPF-LFIBNONCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2383068.png)

![ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2383076.png)